[(5-Bromo-2,4-difluorophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and amine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-difluorophenyl)methylamine hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or other substituted derivatives. Coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-difluorophenyl)methylamine hydrochloride depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic or electrophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
(5-Bromo-2,4-difluorophenyl)methylamine hydrochloride is unique due to its specific combination of bromine, fluorine, and amine groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C8H9BrClF2N |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(5-bromo-2,4-difluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-2-6(9)8(11)3-7(5)10;/h2-3,12H,4H2,1H3;1H |
InChI Key |
NGEMLNBPMJWXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1F)F)Br.Cl |
Origin of Product |
United States |
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